molecular formula C₇H₅D₃N₂O B1156550 N-Methylisonicotinamide-d3

N-Methylisonicotinamide-d3

Cat. No.: B1156550
M. Wt: 139.17
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methylisonicotinamide-d3, also known as this compound, is a useful research compound. Its molecular formula is C₇H₅D₃N₂O and its molecular weight is 139.17. The purity is usually 95%.
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Scientific Research Applications

Analytical Chemistry

Internal Standard in Mass Spectrometry
N-Methylisonicotinamide-d3 is frequently used as an internal standard in mass spectrometry due to its stable isotopic signature. The presence of deuterium atoms allows for precise quantification and tracking of metabolites in complex biological samples. This is particularly useful in studies involving metabolic pathways where accurate measurements are crucial.

Nuclear Magnetic Resonance Spectroscopy
In nuclear magnetic resonance spectroscopy, the distinct chemical environment provided by deuterium enhances the sensitivity and resolution of spectral data. This application is vital for understanding molecular interactions and dynamics within biological systems.

Inhibition of Nicotinamide N-Methyltransferase (NNMT)
Recent studies have highlighted the role of this compound as an inhibitor of nicotinamide N-methyltransferase, an enzyme involved in the metabolism of nicotinamide. The compound has demonstrated significant inhibitory activity against NNMT, with reported IC50 values ranging from 1.97 μM to 21.75 μM in various cell-based assays . This inhibition can influence nicotinamide levels and has potential implications for metabolic regulation.

Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cells, potentially enhancing cell viability under stress conditions . This suggests a protective role against neurodegenerative diseases, making it a candidate for further investigation in neurological disorders.

Pharmacological Implications

Transport Modulation
this compound interacts with various neurotransmitter systems, including dopaminergic and cholinergic pathways. It facilitates the transport of dopaminergic neuromodulators, supporting neuronal integrity within the central nervous system. Additionally, it mediates acetylcholine transport at airway epithelial cells, indicating a role in respiratory function.

Case Studies

Several studies have explored the pharmacokinetics and pharmacodynamics of this compound:

Study Focus Findings
Study on NNMT InhibitionIn vitro assaysDemonstrated IC50 values for this compound ranging from 1.97 μM to 21.75 μM .
Neuroprotective EffectsOxidative stress modulationReduced oxidative stress markers and enhanced cell viability under stress conditions .
Transport MechanismsNeurotransmitter interactionFacilitated transport of dopaminergic neuromodulators.

Q & A

Basic Research Questions

Q. How is N-Methylisonicotinamide-d3 utilized as an internal standard in mass spectrometry-based metabolic studies?

Methodological Answer: Deuterated compounds like N-Methylisonicotinamide-d3 are used as internal standards due to their distinguishable mass-to-charge ratio (m/z) compared to non-deuterated analogs. This allows precise quantification of endogenous metabolites in biological samples. For example, in nicotinamide metabolism studies, researchers spike known concentrations of the deuterated compound into samples prior to extraction. The deuterated standard compensates for matrix effects and ionization efficiency variations during LC-MS/MS analysis, enabling accurate normalization of target metabolite levels .

Q. What protocols ensure proper solubility and stability of this compound in experimental setups?

Methodological Answer: Solubility can be optimized using polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) due to the compound’s iodide counterion, which enhances aqueous miscibility. Stability studies should include pH-controlled buffers (e.g., phosphate-buffered saline at pH 7.4) and temperature monitoring (e.g., storage at –20°C for long-term stability). Accelerated degradation tests under stressed conditions (e.g., 40°C/75% humidity) can identify critical storage parameters .

Q. What analytical techniques are essential for verifying the structural integrity of this compound?

Methodological Answer: High-resolution mass spectrometry (HR-MS) confirms molecular weight and isotopic purity, while <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy validates the position and incorporation efficiency of deuterium atoms. For example, the absence of proton signals in deuterated regions of the NMR spectrum confirms successful isotopic labeling .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to ensure high isotopic purity?

Methodological Answer: Isotopic purity (>98%) requires controlled deuteration conditions, such as using deuterated methylating agents (e.g., CD3I) in anhydrous environments. Post-synthesis purification via reverse-phase HPLC or recrystallization removes non-deuterated byproducts. Kinetic isotope effect (KIE) studies during synthesis can identify reaction steps prone to proton-deuterium exchange, guiding process adjustments .

Q. What experimental designs address contradictory data in metabolic flux studies involving this compound?

Methodological Answer: Contradictions may arise from matrix interference or incomplete isotopic equilibration. Researchers should:

  • Validate extraction efficiency using spike-recovery experiments (e.g., 80–120% recovery thresholds).
  • Employ tandem mass spectrometry (MS/MS) to distinguish isotopic peaks from isobaric interferences.
  • Use longitudinal sampling to assess temporal metabolic flux consistency .

Q. How do pH and temperature variations affect the stability of this compound in biological matrices?

Methodological Answer: Stability profiles are assessed via forced degradation studies:

  • pH stability: Incubate the compound in buffers ranging from pH 2 (simulating gastric fluid) to pH 9 (intestinal conditions) at 37°C. Monitor degradation via LC-MS.
  • Thermal stability: Conduct isothermal stress testing (e.g., 25°C, 40°C, 60°C) to calculate Arrhenius-based degradation kinetics. Results guide sample handling protocols (e.g., immediate acidification for urine samples) .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound tracer studies?

Methodological Answer: Use nonlinear regression models (e.g., sigmoidal dose-response curves) to quantify metabolite turnover rates. Bootstrap resampling (≥1,000 iterations) accounts for variability in low-abundance samples. For longitudinal data, mixed-effects models differentiate intra- and inter-subject variability .

Q. How can methodological studies improve the reproducibility of this compound applications in multi-omics research?

Methodological Answer: Adopt standardized reporting frameworks (e.g., MISTIC checklist) to document experimental parameters such as ionization source settings in MS, solvent batch details, and freeze-thaw cycles. Cross-validation using orthogonal assays (e.g., enzymatic assays for nicotinamide metabolites) strengthens data reliability .

Properties

Molecular Formula

C₇H₅D₃N₂O

Molecular Weight

139.17

Synonyms

4-N-Methylcarbamoylpyridine-d3;  N-Methyl-4-picolylamine-d3;  N-Methyl-4-pyridinecarboxamide-d3;  NSC 87279-d3

Origin of Product

United States

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